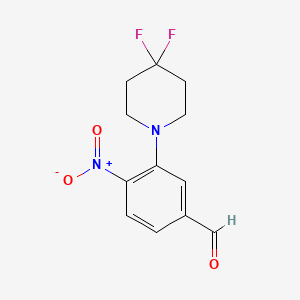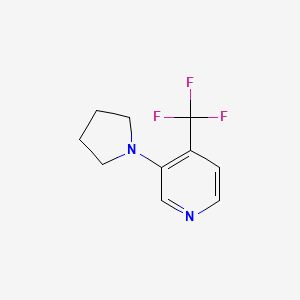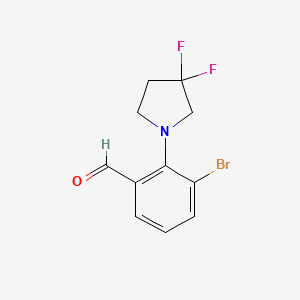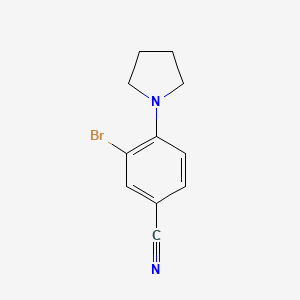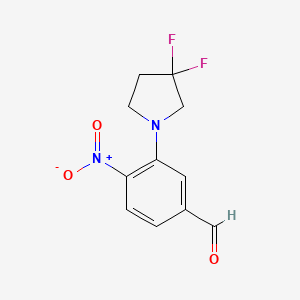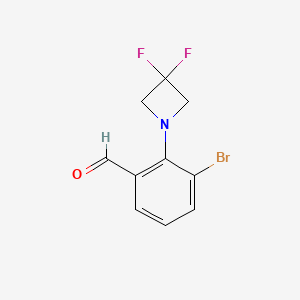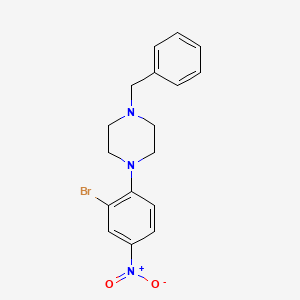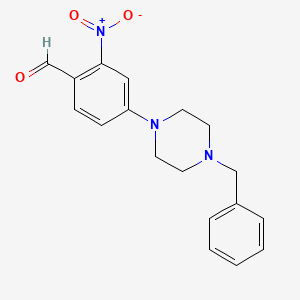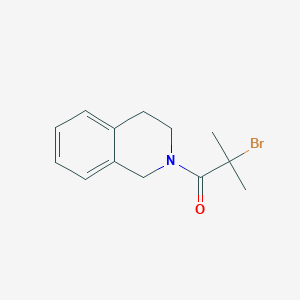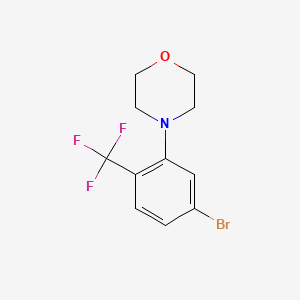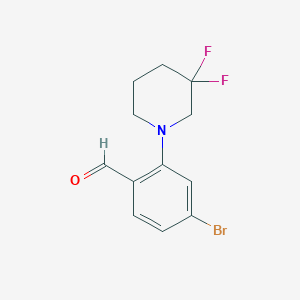
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde
Descripción general
Descripción
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. The compound has a unique chemical structure that makes it an important building block for the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde has been widely used in scientific research due to its potential applications in various fields. The compound has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, antimicrobial, and antitumor activities. The compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of various cancer cell lines. In addition, the compound has been shown to have antioxidant activity and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has a high yield. The compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, the compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous systems. In addition, the compound has a strong odor, which can be unpleasant and can require special handling procedures.
Direcciones Futuras
There are several future directions for the research on 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde. One direction is the synthesis of novel derivatives of the compound with enhanced biological activities. Another direction is the investigation of the compound's potential applications in drug discovery and development. The compound's ability to inhibit the activity of various enzymes and to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer agents. The compound's potential as a fluorescent probe for the detection of metal ions in biological systems also warrants further investigation. Finally, the compound's potential applications in the field of organic synthesis, including its use as a building block for the synthesis of various biologically active molecules, also warrants further exploration.
Propiedades
IUPAC Name |
4-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-9-2-1-8(6-13)10(5-9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUVZUFIKCCEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(thiazolidin-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



